molecular formula C15H14O2 B8798760 Benzhydryl acetate CAS No. 97275-25-7

Benzhydryl acetate

Cat. No. B8798760
Key on ui cas rn: 97275-25-7
M. Wt: 226.27 g/mol
InChI Key: QBKMWJRMLACRJD-UHFFFAOYSA-N
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Patent
US07211684B2

Procedure details

108.3 g (1.05 mol; 1.05 eq) of acetic anhydride are diluted in 370 ml of dichloromethane at 20° C. The solution obtained is cooled to 0±2° C. before introducing 2.8 ml of a 96% sulphuric acid solution in a time of about 10 minutes. After stirring for about 10 minutes, 184.2 g (1 mol, 1 eq) of benzhydrol are introduced in portions at 0° C.±2° C. in 60±15 minutes. The reaction medium is maintained in contact for 2 hours at this temperature.
Quantity
108.3 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
184.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].S(=O)(=O)(O)O.[CH:13]([OH:26])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>ClCCl>[C:1]([O:26][CH:13]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
108.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
370 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
184.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 (± 2) °C
Stirring
Type
CUSTOM
Details
After stirring for about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained in contact for 2 hours at this temperature
Duration
2 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)(=O)OC(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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